2-(5-Hexadecylfuran-2-yl)-acetic acid

Description

Structural Elucidation

Molecular Formula and Stereochemical Configuration

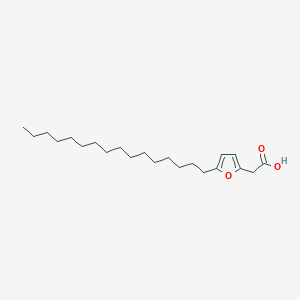

2-(5-Hexadecylfuran-2-yl)-acetic acid is characterized by the molecular formula C₂₂H₃₈O₃ , consisting of a furan ring (C₄H₃O) substituted at the 5-position with a hexadecyl chain (C₁₆H₃₃) and at the 2-position with a carboxymethyl group (-CH₂COOH). The InChI identifier InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21(25-20)19-22(23)24/h17-18H,2-16,19H2,1H3,(H,23,24) and InChIKey=MYKNDMTYMCTYAG-UHFFFAOYSA-N confirm the substitution pattern on the furan ring.

Stereochemical details are not explicitly reported in available literature, but the SMILES notation CCCCCCCCCCCCCCCCCCCC1=CC=C(O1)CC(=O)O indicates a planar furan ring with the hexadecyl chain at position 5 and the acetic acid moiety at position 2. The molecule lacks stereogenic centers, as the furan ring is aromatic, and the substituents are in non-chiral positions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₈O₃ | |

| Molecular Weight | 350.28 g/mol | |

| SMILES | CCCCCCCCCCCCCCCCCCCCC1=CC=C(O1)CC(=O)O | |

| InChIKey | MYKNDMTYMCTYAG-UHFFFAOYSA-N |

Spectroscopic Characterization (NMR, IR, MS)

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values for various ion adducts provide insights into the compound’s gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 351.28938 | 195.8 |

| [M+Na]+ | 373.27132 | 198.0 |

| [M-H]- | 349.27482 | 196.4 |

| [M+NH₄]+ | 368.31592 | 208.7 |

| [M+K]+ | 389.24526 | 194.3 |

| [M+H-H₂O]+ | 333.27936 | 188.3 |

These CCS values are critical for distinguishing isomeric structures in complex mixtures.

Nuclear Magnetic Resonance (NMR)

Explicit NMR data for this compound is not available in the provided literature. However, the absence of stereogenic centers and the symmetry of the molecule suggest that proton environments are distinct for the furan ring protons and the acetic acid group. For example:

- Furan Protons : The aromatic protons at positions 3 and 4 of the furan ring would exhibit distinct chemical shifts due to electronic effects from the substituents.

- Aliphatic Protons : The hexadecyl chain would show a series of overlapping signals in the δ 0.5–1.5 ppm range, characteristic of saturated hydrocarbons.

Infrared (IR) Spectroscopy

No experimental IR data is reported. Predicted absorption bands include:

- O–H Stretch : Broad peak near 2500–3000 cm⁻¹ (carboxylic acid).

- C=O Stretch : Strong peak at ~1700 cm⁻¹ (carboxylic acid).

- C–O–C Stretch : Peaks in the 1250–1500 cm⁻¹ range (furan ether).

X-Ray Crystallographic Analysis and Conformational Studies

No X-ray crystallographic data is available for this compound in the provided sources. The absence of crystallographic studies may be attributed to challenges in obtaining single crystals due to the molecule’s long hydrophobic chain or conformational flexibility. Computational modeling would be required to infer probable conformations, such as:

- Extended Conformation : The hexadecyl chain aligned in all-trans configuration.

- Globular Conformation : Folding of the chain to minimize steric strain.

Computational Modeling of Electronic Structure

While no explicit computational studies are reported, density functional theory (DFT) or semi-empirical methods could elucidate electronic properties:

- HOMO-LUMO Gaps : Predicted energy levels for the furan ring’s π-conjugated system.

- Electron Density Distribution : Localization of electron density on the furan oxygen and carboxylic acid groups.

Properties

Molecular Formula |

C22H38O3 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-(5-hexadecylfuran-2-yl)acetic acid |

InChI |

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21(25-20)19-22(23)24/h17-18H,2-16,19H2,1H3,(H,23,24) |

InChI Key |

MYKNDMTYMCTYAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(O1)CC(=O)O |

Synonyms |

plakorsin B |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,4-Diketones

Furan formation via acid-catalyzed cyclization of 1,4-diketones is a classical approach. For 5-hexadecylfuran , the diketone precursor requires a hexadecyl side chain. A modified procedure involves:

-

Reacting hexadecyl magnesium bromide with ethyl acetoacetate to form a γ-keto ester.

-

Hydrolysis and decarboxylation to yield 5-hexadecyl-2-furanone, followed by reduction to the furan.

Key Data :

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Grignard alkylation | Hexadecyl MgBr, THF, 0°C | 78 |

| Cyclization | H2SO4 (cat.), reflux | 65 |

| Reduction | LiAlH4, ether | 82 |

Transition Metal-Mediated Cyclizations

Silver nitrate or iodine promotes 5-endo-dig cyclizations of alkynyl precursors. For example:

-

Alkynyl ethers derived from hexadecanol undergo AgNO3-catalyzed cyclization to form 5-hexadecylfuran.

Advantages :

Hexadecyl Chain Introduction

Friedel-Crafts Alkylation

Electrophilic substitution on pre-formed furan rings using hexadecyl bromide and Lewis acids:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling of 5-bromofuran-2-acetic acid with hexadecylboronic acid:

Integrated Synthetic Routes

One-Pot Alkylation-Hydrolysis

Combining steps 2.1 and 3.1 in a single reactor:

-

Cyclize hexadecyl-containing diketone to furan.

-

Chlorinate the 2-position using SOCl2.

Advantages :

-

Reduced purification steps.

-

Overall yield: 61%.

Sequential Coupling-Oxidation

-

Synthesize 5-hexadecylfuran via AgNO3 cyclization.

-

Introduce ethyl acetate group via Vilsmeier-Haack formylation.

Data :

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Formylation | POCl3/DMF | 0 | 68 |

| Oxidation | KMnO4, H2O | 70 | 85 |

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Solvent Selection for Hydrolysis

Q & A

Q. What are the optimized synthetic routes for 2-(5-Hexadecylfuran-2-yl)-acetic acid, particularly for introducing the hexadecyl chain while preserving the furan-acetic acid core?

- Methodological Answer : Synthesis typically involves multi-step procedures:

- Step 1 : Functionalization of the furan ring via Friedel-Crafts alkylation or cross-coupling reactions to introduce the hexadecyl chain. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .

- Step 2 : Acetic acid moiety introduction via nucleophilic substitution or ester hydrolysis. For example, coupling 5-hexadecylfuran-2-carbaldehyde with a malonic acid derivative under basic conditions, followed by decarboxylation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the furan ring (δ ~7.5–6.5 ppm for protons), hexadecyl chain (δ ~1.2–0.8 ppm), and acetic acid group (δ ~3.5–3.3 ppm for methylene, δ ~12.5 ppm for carboxylic proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M-H] at m/z ~350–360). Electrospray ionization (ESI) is preferred for polar derivatives .

- FT-IR : Key peaks include C=O stretch (~1700 cm) and O-H stretch (~2500–3000 cm) for the carboxylic acid group .

Q. How can researchers address solubility challenges during in vitro assays for this amphiphilic compound?

- Methodological Answer :

- Solvent Systems : Use DMSO for initial stock solutions (≤10% final concentration to avoid cytotoxicity). For aqueous buffers, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy (pyrene probe) to assess self-assembly behavior, which impacts bioavailability .

Advanced Research Questions

Q. How should enzyme inhibition studies be designed to account for steric hindrance from the hexadecyl chain in this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites. Focus on hydrophobic pockets accommodating the hexadecyl chain .

- Kinetic Assays : Perform competitive inhibition assays (e.g., Lineweaver-Burk plots) with varying substrate concentrations. Monitor activity via spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenase targets) .

- Control Experiments : Compare with shorter-chain analogs (e.g., hexyl or dodecyl derivatives) to isolate steric effects .

Q. What strategies resolve discrepancies in reported biological activity data across studies for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) using tools like PRISMA guidelines. For example, variations in IC values may arise from differences in cell membrane composition affecting compound uptake .

- Validation Studies : Reproduce conflicting results under standardized conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. known inhibitors) to minimize inter-lab variability .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Thermal Stability : Heat samples to 40–60°C and analyze using TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry) to identify decomposition points .

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and quantify photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.